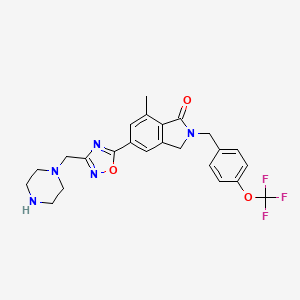

AZD-8529

描述

a metabotropic glutamate receptor 2 positive allosteric modulato

属性

IUPAC Name |

7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N5O3/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27/h2-5,10-11,28H,6-9,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCYZQQFECEHLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092453-15-0 |

Source

|

| Record name | AZD-8529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092453150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD8529 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-dihydro-7-methyl-5-[3-(1-piperazinylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H81G454I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-8529: A Positive Allosteric Modulator of mGluR2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a PAM, this compound does not activate the mGluR2 receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, a key pathway implicated in various neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its pharmacological profile, key experimental methodologies, and the underlying signaling pathways.

Introduction to mGluR2 and the Rationale for Positive Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2), a member of the Group II mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability. Primarily located on presynaptic terminals, mGluR2 activation leads to the inhibition of glutamate release, thereby functioning as an autoreceptor that provides negative feedback to glutamatergic synapses. This modulation of glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS), is critical for maintaining synaptic homeostasis.

Dysregulation of glutamatergic signaling has been implicated in the pathophysiology of several disorders, including schizophrenia, anxiety, and substance use disorders. Consequently, mGluR2 has emerged as a promising therapeutic target. Positive allosteric modulators (PAMs) like this compound offer a distinct advantage over orthosteric agonists. By binding to a topographically distinct site on the receptor, PAMs only potentiate the receptor's activity in the presence of endogenous glutamate, preserving the natural spatial and temporal dynamics of synaptic transmission. This can potentially lead to a better safety and tolerability profile compared to direct agonists.

Pharmacological Profile of this compound

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and functional effects as an mGluR2 PAM.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed using various assays, including binding and functional assays in cell lines expressing recombinant human mGluR subtypes.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 16 nM | Not specified | [1] |

| Potency (EC50) | 195 nM | [35S]GTPγS binding in CHO cells expressing human mGluR2 | [1] |

| 285 ± 20 nM | Fluorescence-based assay | ||

| Efficacy (Emax) | 110% (max potentiation of Emax by 1.3-fold) | [35S]GTPγS binding in CHO cells expressing human mGluR2 | [1] |

| Glutamate EC50 Shift | 7.4-fold | [35S]GTPγS binding in CHO cells expressing human mGluR2 | [1] |

Selectivity Profile

This compound exhibits high selectivity for mGluR2 over other mGluR subtypes and a broad range of other receptors and ion channels.

Table 2: Selectivity of this compound for mGluR Subtypes

| Receptor Subtype | Activity | EC50 / IC50 | Reference |

| mGluR1 | No PAM activity up to 20-25 µM | > 25 µM | |

| mGluR3 | No PAM activity up to 20-25 µM | > 25 µM | |

| mGluR4 | No PAM activity up to 20-25 µM | > 25 µM | |

| mGluR5 | Weak PAM activity | 3.9 µM | [1] |

| mGluR7 | No PAM activity up to 20-25 µM | > 25 µM | |

| mGluR8 | Antagonism | 23 µM | [1] |

Furthermore, when evaluated at a concentration of 10 µM in a panel of 161 receptors, enzymes, and ion channels, this compound showed only modest activity at nine targets, underscoring its specificity.[1]

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the central nervous system activity and potential therapeutic effects of this compound in animal models.

Table 3: In Vivo Preclinical Data for this compound

| Animal Model | Effect | Effective Dose Range | Route of Administration | Reference |

| Murine model of schizophrenia (phencyclidine-induced hyper-locomotion) | Reversal of hyper-locomotion | 57.8 to 115.7 mg/kg | Subcutaneous (sc) | [1] |

| Squirrel monkeys (nicotine self-administration) | Decreased nicotine (B1678760) self-administration | 0.3 - 3 mg/kg | Intramuscular (i.m.) | [2] |

| Squirrel monkeys (nicotine- and cue-induced reinstatement) | Reduced reinstatement of nicotine seeking | Not specified | Intramuscular (i.m.) | [2] |

| Rats (nicotine-induced dopamine (B1211576) release in nucleus accumbens) | Decreased dopamine release | Not specified | Not specified | [2] |

Key Experimental Methodologies

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. The binding of an agonist to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

Detailed Protocol:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured and harvested. The cells are then homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Assay Buffer Composition: A typical assay buffer includes Tris-HCl, MgCl2, NaCl, and GDP.

-

Incubation: Membranes are incubated in the assay buffer with varying concentrations of this compound and a fixed concentration of glutamate.

-

Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation Period: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Microdialysis in Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Detailed Protocol:

-

Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens. The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Equilibration: The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and the stimulus (e.g., nicotine).

-

Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.

Nicotine Self-Administration in Squirrel Monkeys

This is a widely used operant conditioning paradigm to study the reinforcing effects of drugs of abuse.

Detailed Protocol:

-

Catheter Implantation: Squirrel monkeys are surgically implanted with an intravenous catheter.

-

Training: Monkeys are trained to press a lever to receive an intravenous infusion of nicotine. The reinforcement schedule can vary (e.g., fixed-ratio).

-

Stable Responding: Once stable responding for nicotine is established, the effects of this compound are tested.

-

Drug Administration: this compound or vehicle is administered intramuscularly prior to the self-administration session.

-

Data Collection: The number of lever presses and nicotine infusions are recorded during the session.

-

Reinstatement Testing: To model relapse, after a period of extinction (lever pressing no longer delivers nicotine), the ability of a priming dose of nicotine or drug-associated cues to reinstate lever pressing is assessed with and without this compound pre-treatment.[2]

-

Control for Non-specific Effects: The effect of this compound on responding for a non-drug reinforcer (e.g., food) is also tested to ensure that the observed effects on nicotine self-administration are not due to general motor impairment or sedation.[2]

mGluR2 Signaling Pathway

Activation of mGluR2 by glutamate, and potentiation by this compound, initiates an intracellular signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

As depicted in the diagram, the binding of glutamate to mGluR2, potentiated by this compound, activates the associated Gi/o G-protein. This leads to two primary downstream effects:

-

The Gαi/o subunit inhibits adenylyl cyclase, which reduces the production of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).

-

The Gβγ subunit directly inhibits voltage-gated calcium channels.

Both of these pathways converge to reduce the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate.

Clinical Development of this compound

This compound has been investigated in clinical trials for schizophrenia.

Table 4: Overview of a Phase IIa Clinical Trial of this compound in Schizophrenia

| Parameter | Details | Reference |

| NCT Identifier | NCT00921804 | [3] |

| Study Title | A Study to Assess the Efficacy, Safety, and Tolerability of AZD8529 in Adult Schizophrenia Patients | [3] |

| Phase | Phase IIa | |

| Study Design | Double-blind, placebo-controlled, active-controlled (risperidone), randomized, parallel-group | [4] |

| Patient Population | Adult patients with schizophrenia | [4] |

| Treatment Arms | This compound (40 mg daily), Risperidone (4 mg), Placebo | [4] |

| Treatment Duration | 28 days | [4] |

| Primary Outcome | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score | [1][4] |

| Results | No significant difference was observed between this compound and placebo in the primary outcome. Risperidone, the active control, showed a significant improvement compared to placebo. | [1][4] |

| Safety and Tolerability | This compound was generally well-tolerated. The most common adverse events were headache, schizophrenia, and dyspepsia. In healthy volunteers, single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days were administered, with mild adverse events including headache and gastrointestinal upsets. | [1] |

| CNS Penetration | In healthy volunteers, cerebrospinal fluid (CSF) levels of this compound were approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration. | [1] |

The results of this trial did not support a role for mGluR2 positive allosteric modulation with this compound as a monotherapy for the treatment of acute symptoms in schizophrenia.[4]

Summary and Future Directions

This compound is a potent and selective mGluR2 PAM that has been extensively characterized in preclinical studies. It demonstrates a clear mechanism of action, effectively modulating glutamatergic signaling in vitro and showing efficacy in animal models of neuropsychiatric and substance use disorders. However, a Phase IIa clinical trial in patients with schizophrenia did not show efficacy as a monotherapy.

Despite the negative outcome in the schizophrenia trial, the role of mGluR2 modulation in other CNS disorders remains an area of active investigation. The preclinical data, particularly in the context of substance use disorders, suggest that this compound or other mGluR2 PAMs may hold therapeutic potential. Future research could explore the efficacy of this compound in different patient populations, as an adjunctive therapy, or for other indications where glutamatergic dysregulation is a key pathological feature. The detailed understanding of its pharmacology and mechanism of action, as outlined in this guide, provides a solid foundation for the continued exploration of this therapeutic approach.

References

- 1. AZD8529 [openinnovation.astrazeneca.com]

- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-8529: A Comprehensive Technical Profile of a Selective mGluR2 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity, selectivity, and pharmacological profile of AZD-8529, a potent and specific positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The data presented herein is collated from preclinical and clinical research to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Pharmacological Attributes

This compound is a small molecule that acts as a positive allosteric modulator of the mGluR2, a Gi/o-coupled receptor primarily expressed in presynaptic terminals of glutamatergic neurons.[1][2] By binding to an allosteric site, this compound potentiates the receptor's response to the endogenous agonist, glutamate.[3][4] This mechanism of action allows for a more nuanced modulation of glutamatergic neurotransmission compared to direct agonists, as its effect is dependent on the presence of endogenous glutamate.[3]

Binding Affinity and Potency

This compound demonstrates high-affinity binding to the mGluR2 receptor and potentiation of its function. The following table summarizes the key quantitative metrics of its interaction with the primary target.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 16 nM | Human | Not Specified | [1] |

| Functional Potency (EC50) | 195 ± 62 nM | Human | [³⁵S]GTPγS Binding Assay | [5] |

| Max Glutamate EC50 Shift | 7.4-fold | Human | [³⁵S]GTPγS Binding Assay | [1] |

| Max Potentiation of Emax | 1.3-fold | Human | [³⁵S]GTPγS Binding Assay | [1] |

| Functional Potency (EC50) | 285 ± 20 nM | Human | Fluorescence-based Assay | [5] |

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity. This compound has been extensively profiled against other mGluR subtypes and a broad panel of other receptors and enzymes to determine its specificity.

Selectivity Against mGluR Subtypes

This compound exhibits high selectivity for mGluR2 over other mGluR subtypes. At concentrations up to 20-25 µM, it did not produce any positive allosteric modulator responses at mGluR1, 3, 4, 5, 6, 7, and 8 subtypes.[5] Weak activity was observed at mGluR5 and mGluR8 at significantly higher concentrations.[1]

| Receptor Subtype | Activity | Potency (EC50/IC50) | Reference |

| mGluR1 | No PAM activity up to 20-25 µM | - | [5] |

| mGluR3 | No PAM activity up to 20-25 µM | - | [5] |

| mGluR4 | No PAM activity up to 20-25 µM | - | [5] |

| mGluR5 | Weak PAM | EC50 of 3.9 µM | [1] |

| mGluR6 | No PAM activity up to 20-25 µM | - | [5] |

| mGluR7 | No PAM activity up to 20-25 µM | - | [5] |

| mGluR8 | Antagonism | IC50 of 23 µM | [1] |

Broader Off-Target Screening

To assess its broader selectivity, this compound was screened at a concentration of 10 µM against a panel of 161 receptors, enzymes, and ion channels.[1] Only modest activity was observed at 9 of these targets, indicating a generally clean off-target profile at therapeutically relevant concentrations.[1]

Experimental Methodologies

The binding and selectivity data for this compound were generated using established in vitro pharmacological assays.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. The potentiation of glutamate-induced [³⁵S]GTPγS binding to cell membranes expressing human mGluR2 was used to determine the EC50 of this compound.[5]

Experimental Workflow:

Receptor Selectivity Assay (Fluorescence-based)

The selectivity of this compound within the mGluR family was determined using fluorescence-based assays in HEK 293 cell lines expressing various human mGluR constructs.[5] These constructs were chimeric fusion proteins designed to report receptor activation through a fluorescent readout.[5]

Methodology:

-

Cell Lines: HEK 293 cells stably expressing chimeric human mGluR constructs (mGluR1, 2, 3, 4, 5, 6, 7, and 8) were utilized.[5]

-

Assay Principle: The chimeric receptors, upon activation, trigger a signaling cascade that leads to a change in fluorescence, which is then measured.

-

Procedure: Cells were treated with a fixed concentration of glutamate and varying concentrations of this compound. The resulting fluorescence was measured to determine the modulatory effect of this compound on each mGluR subtype.

Signaling Pathway

As a PAM of mGluR2, this compound enhances the canonical signaling pathway of this receptor. mGluR2 is coupled to the Gi/o family of G-proteins. Upon activation by glutamate, the receptor undergoes a conformational change, which is potentiated by this compound. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The downstream effects include the modulation of ion channel activity and a reduction in neurotransmitter release from the presynaptic terminal.

Clinical and Preclinical Insights

This compound has been investigated in both preclinical models and human clinical trials for various neurological and psychiatric disorders, including schizophrenia and nicotine (B1678760) addiction.[6][7] While a phase 2 study in schizophrenia did not show a significant improvement in symptoms, the compound was generally well-tolerated.[6][8] The favorable safety profile and high selectivity of this compound make it a valuable tool for further research into the therapeutic potential of mGluR2 modulation.[3] Preclinical studies have demonstrated its efficacy in reducing nicotine self-administration and relapse in non-human primate models.[5][7]

References

- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 2. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study [pubmed.ncbi.nlm.nih.gov]

- 7. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Isoindolinone Scaffold: A Deep Dive into the Structure-Activity Relationship of AZD-8529, a Selective mGluR2 Positive Allosteric Modulator

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, medicinal chemistry, and pharmacology. We will explore the core chemical scaffold, detail the experimental methodologies used to characterize this compound, and present key quantitative data in a structured format.

Introduction

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, ultimately reducing presynaptic glutamate release. This mechanism has positioned mGluR2 as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and addiction.[1][2] this compound emerged from discovery efforts to identify selective mGluR2 PAMs, which offer a more nuanced approach to receptor modulation compared to orthosteric agonists by potentiating the effect of the endogenous ligand, glutamate.[2]

Core Structure and Mechanism of Action

This compound, chemically known as 7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one, is a potent, selective, and orally bioavailable mGluR2 PAM.[3][4] It binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate.[2] This allosteric modulation maintains the physiological patterns of receptor activation, offering a potential for improved tolerability and reduced side effects compared to direct agonists.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| mGluR2 Potentiation (EC50) | 195 nM | Human | [35S]GTPγS Binding Assay | [5] |

| 285 nM | Human | Fluorescence-based Assay | [6] | |

| mGluR2 Binding Affinity (Ki) | 16 nM | Human | Radioligand Binding Assay | [5] |

| Maximal Glutamate EC50 Shift | 7.4-fold | Human | [35S]GTPγS Binding Assay | [5] |

| Maximal Potentiation of Emax | 1.3-fold | Human | [35S]GTPγS Binding Assay | [5] |

| mGluR5 PAM (EC50) | 3.9 µM | Human | HEK Cell-based Assay | [5] |

| mGluR8 Antagonism (IC50) | 23 µM | Human | HEK Cell-based Assay | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosing | Species | Reference |

| Phencyclidine-induced Hyperlocomotion | Reversal of hyper-locomotion | 57.8 to 115.7 mg/kg, s.c. | Murine | [5] |

| Nicotine (B1678760) Self-Administration | Decreased self-administration and relapse | 0.3-3 mg/kg, i.m. | Squirrel Monkey | [6] |

Structure-Activity Relationship of the Isoindolinone Scaffold

While specific SAR data for this compound is limited in the public domain, studies on related isoindolinone-based mGluR2 PAMs provide valuable insights into the key structural features driving potency and selectivity. The general structure of this class of compounds can be divided into three key regions for SAR exploration: the isoindolinone core, the N-substituent (R1), and the aryl ring substituent (R2).

dot

Caption: Logical relationship in SAR studies of isoindolinone mGluR2 PAMs.

Key findings from SAR studies on this scaffold include:

-

N-Substituent (R1): The nature of the substituent at the nitrogen of the isoindolinone core significantly influences potency and pharmacokinetic properties. Aromatic moieties, such as the (4-(trifluoromethoxy)phenyl)methyl group in this compound, are often favored for optimal activity.

-

Aryl Ring Substituents (R2): Modifications on the fused aryl ring of the isoindolinone are critical for high potency and selectivity. The 5-position, where the complex oxadiazole-piperazine moiety is located in this compound, is a key interaction point with the receptor. The choice of heterocyclic systems and their substitution patterns at this position is a primary driver of the pharmacological profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2.

dot

Caption: Workflow for the [35S]GTPγS binding assay.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.[6]

-

Assay Conditions: Membranes are incubated in a buffer containing a fixed concentration of glutamate (agonist), varying concentrations of this compound, and [35S]GTPγS.[6]

-

Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS is quantified by scintillation counting.[6]

-

Data Analysis: The data are analyzed to determine the EC50 (concentration of this compound that produces 50% of the maximal potentiation) and Emax (maximal effect).[6]

Phencyclidine (PCP)-Induced Hyperlocomotion Model

This in vivo model is used to assess the potential antipsychotic-like activity of a compound.

dot

Caption: Experimental workflow for the PCP-induced hyperlocomotion model.

Methodology:

-

Animals: Male mice are used for this model.[5]

-

Drug Administration: Animals are pre-treated with this compound or vehicle control.[5]

-

Induction of Hyperlocomotion: A specific dose of phencyclidine (PCP) is administered to induce hyperlocomotion, which is a behavioral proxy for psychosis-like symptoms.[5]

-

Behavioral Assessment: Locomotor activity is measured using automated activity monitors. The ability of this compound to reduce the PCP-induced increase in locomotion is assessed.[5]

Signaling Pathway

The signaling cascade initiated by the activation of mGluR2 and the modulatory effect of this compound are depicted below.

dot

Caption: Simplified signaling pathway of mGluR2 and the action of this compound.

Conclusion

This compound is a well-characterized mGluR2 PAM with a promising preclinical profile. The isoindolinone scaffold represents a valuable starting point for the design of novel mGluR2 modulators. The detailed SAR and experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Understanding the intricate relationship between the chemical structure of these modulators and their biological activity is paramount for the successful development of new therapies for CNS disorders.

References

- 1. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 2. Influence of experimental history on nicotine self-administration in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. AZD8529 [openinnovation.astrazeneca.com]

- 6. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

AZD-8529: A Technical Overview of CNS Penetration and Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a CNS-acting compound, its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is paramount to its clinical efficacy. This technical guide provides a comprehensive overview of the available data on the CNS penetration and BBB permeability of this compound, including a summary of quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by binding to an allosteric site on the mGluR2 receptor, a class C G-protein coupled receptor (GPCR). This binding potentiates the effect of the endogenous ligand, glutamate. Presynaptically located mGluR2 receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release.

CNS Penetration and Blood-Brain Barrier Permeability: Quantitative Data

Clinical data provides the most direct evidence of this compound's ability to penetrate the CNS in humans. While specific preclinical data on brain-to-plasma ratios in animal models are not publicly available, the clinical findings are a strong indicator of good BBB permeability.

| Parameter | Species | Value | Method | Source |

| Cerebrospinal Fluid (CSF) to Plasma Free-Fraction Ratio | Human (Healthy Volunteers) | ~0.5 | CSF sampling 6 hours after a 60mg once-daily dose on day 12 | --INVALID-LINK--[1] |

This finding, that the concentration of this compound in the CSF is approximately half that of the unbound drug in the plasma, is a significant indicator of its capacity to cross the BBB and distribute into the central nervous system.[1]

Experimental Protocols for Assessing CNS Penetration

The determination of a drug's CNS penetration and BBB permeability involves a variety of in vivo and in vitro techniques. While specific protocols for this compound have not been detailed in publicly available literature, the following are standard methodologies employed in the field for such assessments.

In Vivo Microdialysis for Unbound Brain Concentration

In vivo microdialysis is a widely used technique to measure the unbound concentration of a drug in the interstitial fluid (ISF) of a specific brain region in a freely moving animal. This method provides a direct measure of the pharmacologically active drug concentration at the target site.

Protocol Outline:

-

Surgical Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest in an anesthetized animal (e.g., rat, mouse). A guide cannula is fixed to the skull.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a low flow rate.

-

Equilibration: The system is allowed to equilibrate, during which the drug from the brain ISF diffuses across the semi-permeable membrane of the probe into the aCSF.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Drug Administration: The drug is administered to the animal (e.g., intravenously, orally).

-

Post-Dose Sampling: Dialysate collection continues to monitor the change in unbound brain concentration over time.

-

Analysis: The concentration of the drug in the dialysate is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

-

Probe Recovery Calibration: The in vitro recovery of the probe is determined to calculate the actual unbound concentration in the brain ISF from the measured dialysate concentration.

Brain Tissue Homogenate Binding Assay

This in vitro assay is used to determine the fraction of a drug that is unbound in brain tissue (fu,brain). This parameter is crucial for estimating the unbound brain concentration from the total brain concentration measured in pharmacokinetic studies.

Protocol Outline:

-

Brain Tissue Preparation: Brain tissue from a relevant species (e.g., rat, mouse, human) is homogenized in a buffer to a specific concentration (e.g., 1:9 w/v).

-

Equilibrium Dialysis Setup: A rapid equilibrium dialysis (RED) device is used. The brain homogenate is spiked with the test compound and added to one chamber, while a buffer is added to the other chamber, separated by a semipermeable membrane.

-

Incubation: The RED plate is incubated at 37°C with shaking to allow the unbound drug to reach equilibrium between the two chambers.

-

Sampling: After incubation, samples are taken from both the brain homogenate and the buffer chambers.

-

Sample Preparation and Analysis: The samples are typically prepared by protein precipitation and the concentration of the drug in each sample is determined by LC-MS.

-

Calculation of fu,brain: The fraction unbound in the brain homogenate is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber. This value is then corrected for the dilution of the brain tissue to obtain fu,brain.

Conclusion

The available clinical data strongly suggests that this compound effectively penetrates the central nervous system and crosses the blood-brain barrier in humans. While detailed preclinical quantitative data on its brain distribution in animal models is not publicly available, the established methodologies of in vivo microdialysis and brain tissue homogenate binding assays are the standard approaches to generate such critical information for CNS drug candidates. A thorough understanding of the CNS pharmacokinetics of this compound is essential for correlating target engagement with clinical outcomes and for the continued development and potential therapeutic application of this selective mGluR2 positive allosteric modulator. Further publication of preclinical data would provide a more complete picture for the research community.

References

Preclinical Pharmacology of AZD-8529: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of AZD-8529, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The data herein is compiled from publicly available scientific literature and presented for research and drug development professionals.

Mechanism of Action

This compound is a small molecule that acts as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous agonist, glutamate.[2][3][4] This mechanism allows for a more nuanced modulation of glutamatergic neurotransmission, as the effect of this compound is dependent on the presence of endogenous glutamate.[2] The potentiation of mGluR2, a presynaptic autoreceptor, leads to a reduction in glutamate release, which is a key mechanism underlying its therapeutic potential in various neuropsychiatric disorders.

Signaling Pathway

The binding of glutamate to the mGluR2 receptor, a G-protein coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This compound enhances this process, leading to a more robust downstream signaling response.

In Vitro Pharmacology

Binding and Functional Activity

This compound demonstrates high potency in binding to and potentiating the function of the mGluR2 receptor. The following table summarizes its key in vitro pharmacological parameters.

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human | 16 nM | Radioligand Binding | [1] |

| Functional Potentiation (EC50) | Human | 195 nM | [³⁵S]GTPγS Binding | [1][5] |

| Human | 285 ± 20 nM | Fluorescence-based Assay | [5] | |

| Maximum Potentiation (Emax) | Human | 110% | [³⁵S]GTPγS Binding | [1][5] |

| Glutamate EC50 Shift | Human | 7.4-fold | [³⁵S]GTPγS Binding | [1] |

Selectivity Profile

The selectivity of this compound has been assessed against other mGluR subtypes and a broad panel of other molecular targets.

| Receptor Subtype | Activity | Value (µM) | Assay Type | Reference |

| mGluR1, mGluR3, mGluR4, mGluR6, mGluR7 | No PAM activity | > 20-25 | Fluorescence-based Assay | [5] |

| mGluR5 | Weak PAM | EC50 = 3.9 | Fluorescence-based Assay | [1] |

| mGluR8 | Antagonism | IC50 = 23 | Fluorescence-based Assay | [1] |

| Adenosine A3 Receptors | Inhibition | >50% inhibition at 10 µM | Radioligand Binding | [5] |

| Norepinephrine Transporter (NET) | Inhibition | IC50 = 4.73 | Radioligand Binding | [5] |

Selectivity was also evaluated at 10µM in 161 other receptor, enzyme, and ion channel assays with only modest activity found at 9 targets.[1]

In Vivo Pharmacology

This compound has been evaluated in several rodent and non-human primate models of neuropsychiatric and neurological disorders.

Schizophrenia Model

In a murine model of schizophrenia, this compound demonstrated efficacy in reversing hyper-locomotion induced by phencyclidine (PCP).[1]

| Animal Model | Treatment | Dose Range (mg/kg, s.c.) | Effect | Reference |

| PCP-induced hyper-locomotion in mice | This compound alone | 57.8 to 115.7 | Reversed hyper-locomotion | [1] |

| This compound + atypical antipsychotic | 5.8 | Reversed hyper-locomotion | [1] |

Nicotine (B1678760) Addiction Models

In squirrel monkeys, this compound reduced nicotine self-administration and reinstatement of nicotine-seeking behavior.[5][6][7] In rats, it decreased nicotine-induced dopamine (B1211576) release in the nucleus accumbens.[5][6][7]

| Animal Model | Treatment | Dose Range (mg/kg, i.m.) | Effect | Reference |

| Nicotine self-administration in squirrel monkeys | This compound | 0.3 - 3 | Decreased nicotine self-administration | [5][6][7] |

| Nicotine- and cue-induced reinstatement in squirrel monkeys | This compound | 0.3 - 3 | Reduced reinstatement of nicotine seeking | [5][6][7] |

| Nicotine-induced dopamine release in rats | This compound | 30 (s.c.) | Decreased dopamine release in NAc shell | [7] |

Alcohol Seeking Model

In rats, this compound was shown to block cue-induced reinstatement of alcohol seeking, an effect that was absent in rats with a mutation in the mGluR2 gene, confirming its on-target effect.[4][8]

| Animal Model | Treatment | Dose Range (mg/kg, s.c.) | Effect | Reference |

| Cue-induced reinstatement of alcohol seeking in Wistar rats | This compound | 20 and 40 | Blocked reinstatement | [4][8] |

| Stress-induced reinstatement of alcohol seeking in Wistar rats | This compound | 20 and 40 | No effect | [8] |

Parkinson's Disease Model

In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, this compound reduced the severity of L-DOPA-induced dyskinesia without compromising the anti-parkinsonian effects of L-DOPA.[9]

| Animal Model | Treatment | Dose Range (mg/kg) | Effect | Reference |

| L-DOPA-induced dyskinesia in 6-OHDA-lesioned rats | This compound | 0.1, 0.3, and 1 | Significantly reduced the duration of abnormal involuntary movements | [9] |

Pharmacokinetics and CNS Penetration

Preclinical and clinical data indicate that this compound has good oral bioavailability and penetrates the central nervous system.[2] In healthy human volunteers, cerebrospinal fluid (CSF) levels of this compound were approximately half of the plasma free-fraction, suggesting good blood-brain barrier penetration.[1]

Experimental Protocols

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity of G-protein coupled receptors. The protocol involves incubating cell membranes expressing the target receptor (e.g., human mGluR2 expressed in CHO or HEK cells) with the agonist (glutamate), the test compound (this compound), and [³⁵S]GTPγS.[1][5] Activation of the receptor leads to the exchange of GDP for [³⁵S]GTPγS on the G-protein, and the amount of bound radioactivity is quantified to determine the potency and efficacy of the compound.

In Vivo Behavioral Assay: Nicotine Self-Administration in Squirrel Monkeys

This is a well-established operant conditioning model to study the reinforcing effects of drugs of abuse.[5] Animals are trained to perform a specific response (e.g., lever press) to receive an intravenous infusion of nicotine. The effect of a test compound like this compound is evaluated by administering it before the self-administration session and measuring any changes in the number of nicotine infusions the animal self-administers.

Summary and Conclusion

The preclinical data for this compound characterize it as a potent and selective positive allosteric modulator of mGluR2. It has demonstrated efficacy in a range of animal models relevant to schizophrenia, addiction, and Parkinson's disease. Its favorable pharmacokinetic profile, including CNS penetration, further supports its potential as a therapeutic agent. This technical guide provides a consolidated resource of the core preclinical pharmacology of this compound to aid researchers and drug developers in their ongoing investigations.

References

- 1. AZD8529 [openinnovation.astrazeneca.com]

- 2. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-dyskinetic effect of the clinic-ready mGluR2 positive allosteric modulator AZD8529 in the 6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-8529: A Positive Allosteric Modulator of mGluR2 and its Impact on Glutamatergic Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamatergic system dysregulation is implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia, anxiety, and substance use disorders. The metabotropic glutamate (B1630785) receptor 2 (mGluR2), a presynaptic G-protein coupled receptor, plays a crucial role in modulating glutamate release. Its activation leads to a reduction in synaptic glutamate levels, making it an attractive therapeutic target. AZD-8529 is a potent and selective positive allosteric modulator (PAM) of mGluR2.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its effects on glutamate transmission, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Pharmacological Profile of this compound

This compound enhances the affinity of glutamate for the mGluR2, thereby potentiating its inhibitory effect on glutamate release.[1] The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/Cell Line | Assay | Reference |

| Binding Affinity (Ki) | 16 nM | Human mGluR2 | Radioligand Binding Assay | [1] |

| Potency (EC50) | 195 nM | Human mGluR2 in CHO cells | [35S]GTPγS Binding Assay | [2][3] |

| 285 ± 20 nM | Human mGluR2 in HEK293 cells | Fluorescence-based Assay | [2] | |

| Efficacy (Emax) | 110% ± 11% | Human mGluR2 in CHO cells | [35S]GTPγS Binding Assay | [2][3] |

| Max Glutamate EC50 Shift | 7.4-fold | Human mGluR2 | Not Specified | [1] |

| Max Potentiation of Emax | 1.3-fold | Human mGluR2 | Not Specified | [1] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity | IC50 / EC50 | Assay | Reference |

| mGluR1 | No PAM activity | > 20-25 µM | Fluorescence-based Assay | [2] |

| mGluR3 | No PAM activity | > 20-25 µM | Fluorescence-based Assay | [2] |

| mGluR4 | No PAM activity | > 20-25 µM | Fluorescence-based Assay | [2] |

| mGluR5 | Weak PAM | EC50 of 3.9 µM | Not Specified | [1] |

| mGluR7 | No PAM activity | > 20-25 µM | Fluorescence-based Assay | [2] |

| mGluR8 | Antagonism | IC50 of 23 µM | Not Specified | [1] |

Selectivity was also evaluated at 10µM in 161 other receptor, enzyme, or ion channel assays, with only modest activity found at 9 targets.[1]

Table 3: In Vivo Effects of this compound

| Model | Species | Effect | Doses | Reference |

| Phencyclidine-induced hyper-locomotion | Murine | Reversal of hyper-locomotion | 57.8 to 115.7 mg/kg, sc | [1] |

| Nicotine (B1678760) Self-Administration | Squirrel Monkeys | Decreased self-administration | 0.3-3 mg/kg | [3] |

| Nicotine-induced Dopamine (B1211576) Release | Rats | Decreased dopamine release in nucleus accumbens | Not Specified | [3] |

| Cue-induced Alcohol Seeking | Rats | Blocked reinstatement | 20 and 40 mg/kg, s.c. | [4] |

Signaling Pathway and Mechanism of Action

This compound, as a PAM, binds to an allosteric site on the mGluR2, distinct from the glutamate binding site. This binding increases the receptor's sensitivity to endogenous glutamate. The activated mGluR2, a Gi/o-coupled receptor, then initiates an intracellular signaling cascade that ultimately leads to the inhibition of presynaptic voltage-gated calcium channels. This reduction in calcium influx results in a decreased release of glutamate into the synaptic cleft.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

[35S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors.

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of human mGluR2.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 (CHO-h-mGluR2).

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine 5'-diphosphate (GDP).

-

L-glutamate.

-

This compound.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation proximity assay (SPA) beads.

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Thaw CHO-h-mGluR2 cell membranes on ice.

-

Prepare a reaction mixture containing CHO-h-mGluR2 membranes (5-10 µg protein/well), GDP (10 µM), and varying concentrations of this compound in the assay buffer.

-

Add a sub-maximal concentration of L-glutamate (EC₂₀) to the wells designated for testing the PAM effect of this compound.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Add SPA beads to each well and incubate for a further 30 minutes at room temperature to allow for the beads to settle and capture the membranes.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Data are expressed as a percentage of the maximal response to a saturating concentration of glutamate.

Fluorescence-Based Calcium Mobilization Assay

This assay is used to assess the selectivity of this compound for different mGluR subtypes.

Objective: To determine the positive allosteric modulator activity of this compound at various human mGluR subtypes.

Materials:

-

Human Embryonic Kidney (HEK293) cells transiently or stably expressing individual human mGluR subtypes (mGluR1, 2, 3, 4, 5, 7, 8).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

L-glutamate.

-

This compound.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate HEK293 cells expressing a specific mGluR subtype in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells, followed by the addition of a sub-maximal concentration (EC₂₀) of L-glutamate.

-

Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

-

Data are expressed as the fold increase in fluorescence over baseline.

Phencyclidine-Induced Hyper-locomotion in Mice

This in vivo model is used to assess the potential antipsychotic-like activity of compounds.

Objective: To evaluate the effect of this compound on phencyclidine (PCP)-induced hyper-locomotion.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Phencyclidine (PCP).

-

This compound.

-

Vehicle (e.g., saline or a suitable solvent for this compound).

-

Open-field activity chambers equipped with infrared beams or video tracking software.

Procedure:

-

Habituate the mice to the open-field chambers for at least 30 minutes one day prior to the experiment.

-

On the day of the experiment, administer this compound (e.g., 57.8 to 115.7 mg/kg, s.c.) or vehicle.

-

After a pre-treatment period (e.g., 30-60 minutes), administer PCP (e.g., 3-5 mg/kg, i.p.) or saline.

-

Immediately place the mice in the open-field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-90 minutes.

-

Data are analyzed by comparing the locomotor activity of the different treatment groups.

Experimental Workflow

The evaluation of a novel compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy models.

Conclusion

This compound is a potent and selective positive allosteric modulator of mGluR2 that demonstrates clear effects on glutamatergic transmission in both in vitro and in vivo models. Its ability to potentiate the natural, endogenous regulation of glutamate release highlights its potential as a therapeutic agent for CNS disorders characterized by excessive glutamate signaling. The data and protocols presented in this guide provide a solid foundation for further research and development of mGluR2 PAMs as a novel class of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. AZD8529 [openinnovation.astrazeneca.com]

- 3. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AZD-8529: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to modulating glutamatergic neurotransmission compared to orthosteric agonists, with the potential for a better safety and tolerability profile. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, potency, selectivity, and the key experimental protocols used for its evaluation.

Core Data Presentation

The following tables summarize the key quantitative data for the in vitro characterization of this compound.

Table 1: Potency and Binding Affinity of this compound at mGluR2

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki) | 16 nM | Radioligand Binding Assay | Recombinantly Expressed mGluR2 | [1] |

| Potency (EC50) | 195 nM | [³⁵S]GTPγS Binding Assay | CHO cells expressing human mGluR2 | [1][2] |

| Maximal Potentiation (Emax) | 110% | [³⁵S]GTPγS Binding Assay | CHO cells expressing human mGluR2 | [2] |

| Glutamate EC50 Shift | 7.4-fold | [³⁵S]GTPγS Binding Assay | CHO cells expressing human mGluR2 | [1] |

Table 2: Selectivity Profile of this compound against other mGluR Subtypes

| mGluR Subtype | Activity | Potency (IC50 / EC50) | Assay Type | Cell Line | Reference |

| mGluR1 | No PAM activity | > 25 µM | Fluorescence-based assay | HEK293 cells | |

| mGluR3 | No PAM activity | > 25 µM | Fluorescence-based assay | HEK293 cells | |

| mGluR4 | No PAM activity | > 25 µM | Fluorescence-based assay | HEK293 cells | |

| mGluR5 | Weak PAM | 3.9 µM (EC50) | Fluorescence-based assay | HEK293 cells | [1] |

| mGluR6 | No PAM activity | > 25 µM | Fluorescence-based assay | HEK293 cells | |

| mGluR7 | No PAM activity | > 25 µM | Fluorescence-based assay | HEK293 cells | |

| mGluR8 | Antagonism | 23 µM (IC50) | Fluorescence-based assay | HEK293 cells | [1] |

Further selectivity screening revealed that at a concentration of 10µM, this compound showed only modest activity at 9 out of 161 other receptors, enzymes, and ion channels tested.[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of mGluR2 and the general workflows for the key in vitro assays used to characterize this compound.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for mGluR2 Potency Determination

This functional assay measures the activation of G-proteins coupled to mGluR2 upon agonist and PAM binding.

1. Materials:

-

Cell Membranes: Membranes prepared from a CHO cell line stably expressing human mGluR2.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Glutamate: Orthosteric agonist.

-

This compound: Test compound (PAM).

-

96-well microplates.

-

Glass fiber filter mats.

-

Vacuum filtration manifold.

-

Scintillation counter.

2. Method:

-

Membrane Preparation:

-

Culture CHO cells expressing human mGluR2 to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

Store aliquots at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).

-

Serial dilutions of this compound.

-

Diluted mGluR2-expressing cell membranes (typically 5-20 µg of protein per well).

-

A mixture of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration ~10-30 µM).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a vacuum manifold to separate bound from free [³⁵S]GTPγS.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and measure the radioactivity of the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Basal binding is measured in the absence of glutamate.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[3]

-

Fluorescence-Based Selectivity Assay in HEK293 Cells

This cell-based functional assay is used to determine the selectivity of this compound across different mGluR subtypes by measuring changes in intracellular calcium.

1. Materials:

-

HEK293 cells.

-

Expression plasmids: Plasmids encoding the cDNAs for various human mGluR subtypes (mGluR1, 2, 3, 4, 5, 6, 7, 8). For Gi/o-coupled receptors like mGluR2, co-transfection with a promiscuous G-protein (e.g., Gαqi5) that couples to the phospholipase C pathway is often necessary to elicit a calcium response.

-

Transfection reagent.

-

Cell culture medium.

-

Poly-D-lysine coated 96-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Agonists for each mGluR subtype.

-

This compound.

-

Fluorescence plate reader with automated injection capabilities.

2. Method:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium.

-

Transfect cells with the expression plasmid for the desired mGluR subtype using a suitable transfection reagent. For Gi/o-coupled receptors, co-transfect with a Gαqi5 plasmid.

-

Plate the transfected cells into 96-well microplates and allow them to adhere and express the receptors for 24-48 hours.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a sub-maximal concentration of the appropriate agonist for the expressed mGluR subtype.

-

Simultaneously or subsequently, add serial dilutions of this compound.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as a percentage of the maximal response to the agonist alone.

-

For PAM activity, plot the potentiation of the agonist response against the concentration of this compound to determine the EC₅₀.

-

For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC₅₀.

-

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective positive allosteric modulator of mGluR2. The data generated from [³⁵S]GTPγS binding assays and fluorescence-based selectivity assays confirm its mechanism of action and highlight its specificity for the mGluR2 subtype. These findings, supported by the detailed experimental protocols provided, establish a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for neurological and psychiatric disorders where modulation of glutamatergic signaling is desired.

References

AZD-8529 Target Engagement: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the target engagement studies for AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule that acts as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate.[2][3] This mechanism of action offers the potential for a more nuanced modulation of glutamatergic neurotransmission, which is implicated in various neuropsychiatric disorders. The primary therapeutic area for the development of this compound has been neuroscience, with studies exploring its potential in schizophrenia and addiction.[1][2][4]

Mechanism of Action and Signaling Pathway

This compound enhances the function of mGluR2, a presynaptic G protein-coupled receptor that plays a crucial role in regulating glutamate release. Upon binding of glutamate, mGluR2 is activated and signals through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in the release of glutamate from the presynaptic terminal. By potentiating the effect of glutamate, this compound enhances this inhibitory feedback mechanism, thereby dampening excessive glutamatergic transmission.

Quantitative Data on Target Engagement

The potency and selectivity of this compound have been characterized through various in vitro and preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy of this compound at mGluR2

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 16 nM | Recombinant mGluR2 | [1] |

| Potentiation (EC50) | 195 ± 62 nM | [³⁵S]GTPγS binding in h-mGluR2-CHO membranes | [5] |

| Potentiation (EC50) | 285 ± 20 nM | Fluorescence-based assay in h-mGluR2-HEK293 cells | [5][6] |

| Maximum Potentiation (Emax) | 110 ± 11% | [³⁵S]GTPγS binding in h-mGluR2-CHO membranes | [5] |

| Max Glutamate EC50 Shift | 7.4-fold | Recombinant mGluR2 | [1] |

| Max Potentiation of Emax | 1.3-fold | Recombinant mGluR2 | [1] |

Table 2: Selectivity of this compound against other mGluR Subtypes

| Receptor | Activity | IC50 / EC50 | Assay System | Reference |

| mGluR1 | No PAM activity up to 20-25 µM | > 25 µM | Fluorescence-based assay | [5] |

| mGluR3 | No PAM activity up to 20-25 µM | > 25 µM | Fluorescence-based assay | [5] |

| mGluR4 | No PAM activity up to 20-25 µM | > 25 µM | Fluorescence-based assay | [5] |

| mGluR5 | Weak PAM | 3.9 µM | Recombinant mGluR5 in HEK cells | [1] |

| mGluR7 | No PAM activity up to 20-25 µM | > 25 µM | Fluorescence-based assay | [5] |

| mGluR8 | Antagonism | 23 µM | Recombinant mGluR8 in HEK cells | [1] |

Further selectivity screening at a concentration of 10 µM against a panel of 161 receptors, enzymes, and ion channels revealed only modest activity at 9 other targets.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of target engagement studies. The following sections outline the protocols for key experiments conducted with this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors. The binding of an agonist to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Detailed Protocol:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 are prepared.[5]

-

Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.

-

Reaction Mixture: The reaction mixture includes the cell membranes, 30 µM GDP, 0.1 nM [³⁵S]GTPγS, varying concentrations of glutamate, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber (GF/B) filters using a cell harvester.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for the potentiation of glutamate-stimulated [³⁵S]GTPγS binding by this compound.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine (B1211576), in specific brain regions of freely moving animals.

Detailed Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.[5]

-

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest, such as the nucleus accumbens shell.[5]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and a stimulating agent (e.g., nicotine).[5][7]

-

Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels over time are calculated as a percentage of the baseline levels.

Preclinical and Clinical Findings

Preclinical Studies

Preclinical studies in rodents and non-human primates have demonstrated the in vivo activity of this compound. In rodent models, this compound has been shown to reduce psychomotor activity and neural firing in a concentration-dependent manner.[1] It also reversed hyper-locomotion induced by phencyclidine, a model relevant to schizophrenia.[1] In squirrel monkeys, this compound decreased nicotine (B1678760) self-administration and reinstatement of nicotine-seeking behavior at doses that did not affect food self-administration.[5][7] Furthermore, in rats, this compound was found to decrease nicotine-induced dopamine release in the nucleus accumbens.[5][7] Studies in rats have also shown that this compound can block cue-induced, but not stress-induced, reinstatement of alcohol seeking.[3][8]

Clinical Studies

This compound has been evaluated in clinical trials in healthy volunteers and patients with schizophrenia. In healthy volunteers, single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days were administered.[1] The drug demonstrated good blood-brain barrier penetration, with cerebrospinal fluid levels being approximately half of the plasma free-fraction.[1]

A Phase II proof-of-principle study in patients with schizophrenia investigated the efficacy and safety of this compound (40 mg) as monotherapy for 28 days.[9] However, the study did not show a significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score or its subscales compared to placebo.[2][9]

Another study in patients with schizophrenia used functional magnetic resonance imaging (fMRI) during an n-back working memory task. While there were no significant group-average effects on symptoms or cognitive accuracy, this compound did increase fMRI activation in the striatum and anterior cingulate/paracingulate.[2] Interestingly, greater drug-induced increases in caudate activation correlated with greater reductions in negative symptom scores, suggesting that imaging biomarkers may help identify a subset of patients who could benefit from this therapeutic mechanism.[2]

Conclusion

This compound is a potent and selective positive allosteric modulator of the mGluR2 receptor that has been extensively characterized in preclinical and clinical studies. While it has demonstrated target engagement in both animal models and humans, clinical trials in schizophrenia have not yet shown significant efficacy on primary symptom outcomes. The fMRI findings, however, suggest that there may be a role for this mechanism in a specific subset of patients and highlight the potential of using imaging biomarkers in future drug development efforts for glutamatergic modulators. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery.

References

- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 2. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-8529 Pharmacokinetics in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract